molecular formula C22H18F3N3O3S2 B2611765 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 686771-47-1

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2611765
CAS No.: 686771-47-1
M. Wt: 493.52
InChI Key: VQNYMVMBQQPNCS-UHFFFAOYSA-N
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Description

The compound is a derivative of thioxopyrimidines . Thioxopyrimidines are heterocyclic compounds that have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate to yield 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes). These can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). The theoretical values obtained from DFT are often close to the experimental results obtained from XRD .

Scientific Research Applications

Antioxidant Activity

Compounds similar to 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide have been synthesized and tested for antioxidant activity. The antioxidant assay was performed using the DPPH radical scavenging method, showing good activity in some compounds (Dhakhda, Bhatt & Bhatt, 2021).

Antimicrobial Activity

Studies have also been conducted on the antimicrobial activities of compounds structurally related to this compound. These compounds have shown promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Activity

The antitumor activities of some derivatives of the compound have also been evaluated. A majority of the synthesized compounds displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, showing activity comparable to that of known chemotherapy drugs (Hafez & El-Gazzar, 2017).

Anti-Inflammatory Activity

Additionally, derivatives of this compound have been synthesized as potential anti-inflammatory agents. Many of these compounds demonstrated good anti-inflammatory activity, comparable to Prednisolone®, a commonly used reference drug (Amr, Sabry & Abdulla, 2007).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications, given the diverse activities observed for similar compounds . Additionally, new methods for the synthesis and functionalization of these compounds could be developed to enhance their properties and expand their potential applications .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-13-2-6-15(7-3-13)28-20(30)19-17(10-11-32-19)27-21(28)33-12-18(29)26-14-4-8-16(9-5-14)31-22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYMVMBQQPNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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